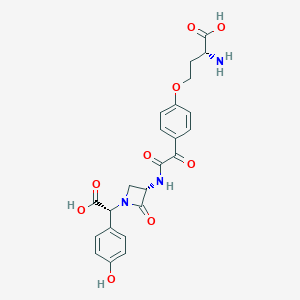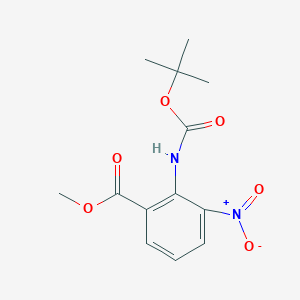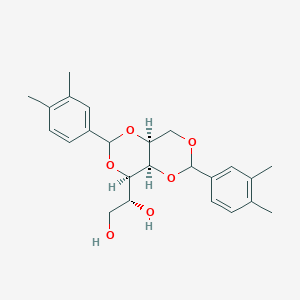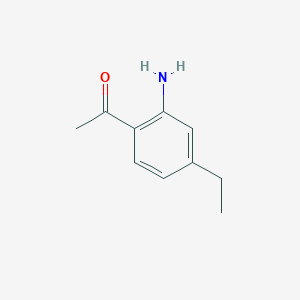
1-(2-Amino-4-ethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-ethylphenyl)ethanone, also known as 4-Ethylamphetamine or 4-EEA, is a chemical compound that belongs to the amphetamine class of drugs. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
1-(2-Amino-4-ethylphenyl)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry to develop new analytical methods for the detection and quantification of amphetamines in biological samples. It has also been used in pharmacological studies to investigate the mechanism of action of amphetamines and their effects on the central nervous system.
作用機序
The mechanism of action of 1-(2-Amino-4-ethylphenyl)ethanone is similar to that of other amphetamines. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, focus, and mood. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects and leads to a feeling of euphoria.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(2-Amino-4-ethylphenyl)ethanone are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. Prolonged use of amphetamines can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
1-(2-Amino-4-ethylphenyl)ethanone has several advantages and limitations for lab experiments. It is a well-studied compound that has been extensively characterized. It is also readily available and relatively inexpensive. However, its use is restricted due to its potential for abuse and addiction. It is also toxic and can be hazardous if not handled properly.
将来の方向性
There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone. One area of research is the development of new analytical methods for the detection and quantification of amphetamines in biological samples. Another area of research is the investigation of the long-term effects of amphetamine use on the brain and behavior. Finally, there is a need for the development of new drugs that can mimic the effects of amphetamines without the potential for abuse and addiction.
Conclusion:
In conclusion, 1-(2-Amino-4-ethylphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry and in pharmacological studies to investigate the mechanism of action of amphetamines. While it has several advantages for lab experiments, its potential for abuse and addiction limits its use. There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone, including the development of new analytical methods and the investigation of the long-term effects of amphetamine use.
合成法
The synthesis of 1-(2-Amino-4-ethylphenyl)ethanone is a complex process that involves multiple steps. The first step involves the condensation of 4-Ethylbenzaldehyde with nitroethane in the presence of a catalyst to form 1-(4-ethylphenyl)-2-nitropropene. The second step involves the reduction of 1-(4-ethylphenyl)-2-nitropropene with a reducing agent to form 1-(4-ethylphenyl)propane-2-amine. The final step involves the oxidation of 1-(4-ethylphenyl)propane-2-amine with an oxidizing agent to form 1-(2-Amino-4-ethylphenyl)ethanone.
特性
CAS番号 |
141030-66-2 |
|---|---|
製品名 |
1-(2-Amino-4-ethylphenyl)ethanone |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
1-(2-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3 |
InChIキー |
ISNJDSGIXFKGKO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)C)N |
正規SMILES |
CCC1=CC(=C(C=C1)C(=O)C)N |
同義語 |
Ethanone, 1-(2-amino-4-ethylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
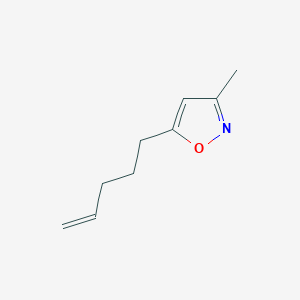

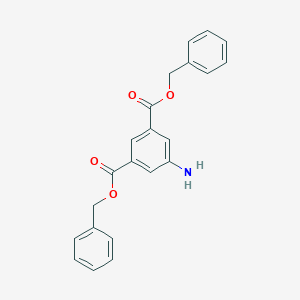
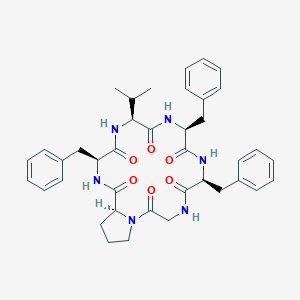
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
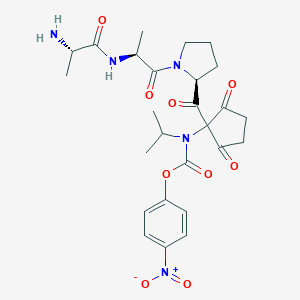
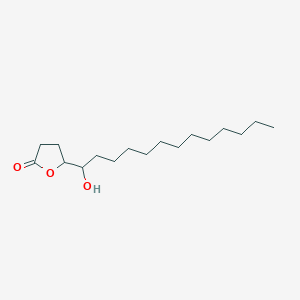
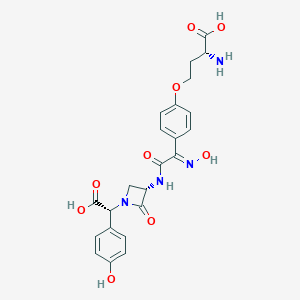
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
